FGFR1/DDR2 inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

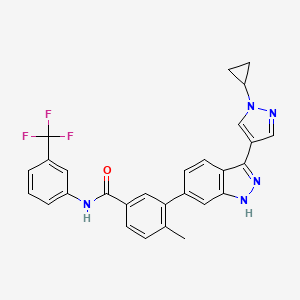

2D Structure

3D Structure

Properties

IUPAC Name |

3-[3-(1-cyclopropylpyrazol-4-yl)-1H-indazol-6-yl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22F3N5O/c1-16-5-6-18(27(37)33-21-4-2-3-20(13-21)28(29,30)31)11-24(16)17-7-10-23-25(12-17)34-35-26(23)19-14-32-36(15-19)22-8-9-22/h2-7,10-15,22H,8-9H2,1H3,(H,33,37)(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOWTGPWHLSLOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC4=C(C=C3)C(=NN4)C5=CN(N=C5)C6CC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FGFR1/DDR2 inhibitor 1 discovery and synthesis

An In-Depth Technical Guide to the Discovery and Synthesis of a Novel Dual FGFR1/DDR2 Kinase Inhibitor

Abstract

The development of targeted cancer therapies has shifted towards multi-target inhibitors capable of overcoming the complex and redundant signaling pathways that drive tumor progression and drug resistance. Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) are two receptor tyrosine kinases implicated in the pathogenesis of various malignancies, including lung squamous cell carcinoma (SqCC). This guide provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of a potent, orally active dual inhibitor of FGFR1 and DDR2, identified as compound 11k , a 3-substituted indazole derivative. We will detail the strategic rationale, structure-activity relationship (SAR) studies, complete chemical synthesis, and the biochemical and cellular characterization that establish this compound as a promising therapeutic candidate.

Strategic Rationale: The Case for Dual FGFR1/DDR2 Inhibition

Cancer is often driven by aberrant signaling from multiple receptor tyrosine kinases (RTKs). Targeting a single RTK can lead to the development of resistance through the activation of alternative compensatory pathways. A more robust strategy involves the simultaneous inhibition of two or more key oncogenic drivers.[1]

-

FGFR1 (Fibroblast Growth Factor Receptor 1): The FGFR family plays a crucial role in cell proliferation, differentiation, and angiogenesis.[1] Aberrant FGFR1 signaling, often through gene amplification, is a known oncogenic driver in a significant subset of cancers, including up to 22% of non-small-cell lung carcinomas (NSCLC) and 10% of estrogen receptor-positive breast cancers.

-

DDR2 (Discoidin Domain Receptor 2): DDR2 is a unique RTK activated by collagen. Its dysregulation is involved in tumor progression, invasion, metastasis, and chemotherapy resistance.[1] Mutations and overexpression of DDR2 are particularly noted in lung squamous cell carcinoma, making it an attractive therapeutic target.

The co-activation or mutual upregulation of these pathways in certain cancers, such as lung SqCC, provides a strong rationale for developing a dual inhibitor. A single molecule capable of potently blocking both FGFR1 and DDR2 could offer a more profound and durable anti-tumor response compared to a selective inhibitor of either kinase alone.

FGFR1 & DDR2 Signaling Overview

Below is a simplified representation of the signaling pathways initiated by FGFR1 and DDR2, which converge on critical downstream effectors like the MAPK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival. The dual inhibitor acts at the apex of these cascades.

Caption: Dual inhibition of FGFR1 and DDR2 by Compound 11k.

Discovery of the Lead Compound: A Structure-Guided Approach

The discovery of the lead compound, 11k , stemmed from a focused library screening and subsequent structure-activity relationship (SAR) optimization.[1] The initial hit featured an indazole scaffold, a privileged structure in kinase inhibitor design. The optimization process systematically modified four key regions of the scaffold to enhance potency against DDR2 and then to build in potent FGFR1 inhibition.

Discovery & Optimization Workflow

The workflow followed a classical medicinal chemistry progression, from initial screening to in vivo validation.

Caption: Workflow from initial screen to preclinical candidate.

The optimization of the initial hit resulted in compound 11k , which demonstrated excellent dual-target potency.[1]

Chemical Synthesis of Inhibitor 11k

The synthesis of N-(5-(1H-indazol-3-yl)-2-methoxypyridin-3-yl)-4-(4-methylpiperazin-1-yl)benzamide (compound 11k ) is achieved through a multi-step process. The following protocols are based on the procedures described by Wang et al. (2019).[1]

Synthesis Scheme

Sources

An In-depth Technical Guide to the Chemical and Pharmacological Properties of FGFR1/DDR2 Inhibitor 1

This guide provides a comprehensive overview of the chemical and biological properties of FGFR1/DDR2 inhibitor 1, a potent, orally active dual inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

Introduction: Targeting FGFR and DDR in Oncology

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of FGFR signaling, through mutations, gene amplification, or translocations, is a known driver in various cancers, including lung, breast, and gastric cancers.[1] Similarly, Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase activated by collagen, is implicated in tumor progression, invasion, and metastasis, particularly in non-small cell lung cancer.[2][3] The concurrent inhibition of both FGFR1 and DDR2 presents a promising therapeutic strategy to target multiple oncogenic pathways.

This compound, also referred to as compound 11k in some literature, has emerged as a significant research tool and potential therapeutic agent due to its high potency against both kinases.[4] This guide will delve into its chemical characteristics, mechanism of action, biological activity, and practical considerations for its use in a research setting.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in experimental settings.

Chemical Identity

| Property | Value |

| Compound Name | This compound |

| CAS Number | 2308497-58-5[4][5] |

| Molecular Formula | C₂₈H₂₂F₃N₅O[4][5] |

| Molecular Weight | 501.50 g/mol [5][6] |

| Appearance | White solid[4] |

Chemical Structure

The chemical structure of this compound is presented below.

Figure 1: 2D Chemical Structure of this compound.

Solubility

The solubility of this compound in various solvents is a critical parameter for the preparation of stock solutions and experimental formulations.

| Solvent | Solubility | Notes |

| DMSO | Up to 250 mg/mL (498.50 mM)[5][7] | Sonication may be required to achieve maximum solubility.[5] |

| Ethanol | 100 mg/mL | |

| Water | Insoluble[7] |

Stability and Storage

Proper storage is crucial to maintain the integrity and activity of the inhibitor.

-

Solid Form: Store at -20°C for up to 3 years.[5]

-

In Solvent:

It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]

Mechanism of Action and Biological Activity

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of both FGFR1 and DDR2, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.

Figure 2: Simplified signaling pathway showing the inhibitory action.

In Vitro Potency

The inhibitor demonstrates high potency against its primary targets and various cancer cell lines.

| Target/Cell Line | IC₅₀ (nM) |

| DDR2 | 3.2[4][5] |

| FGFR1 | 31.1[4][5] |

| NCI-H716 (FGFR-driven) | 31.8[4] |

| SNU-16 (FGFR-driven) | 93.4[4] |

| NCI-H2286 (DDR2-driven) | 93.0[4] |

| KG-1 (FGFR-driven) | 108.4[4] |

| UMUC14 (FGFR-driven) | 306.6[4] |

In Vitro Experimental Data

This compound has been shown to significantly inhibit the phosphorylation of its target kinases in a dose-dependent manner in cell-based assays.

-

FGFR2 Phosphorylation: In SNU16 cells, the inhibitor showed significant inhibition of FGFR2 phosphorylation at concentrations ranging from 25 to 200 µM over a 2-hour period.[4]

-

DDR2 Phosphorylation: In H2286 cells, the inhibitor demonstrated significant inhibition of DDR2 phosphorylation at concentrations between 60 and 250 µM over a 2-hour period.[4]

In Vivo Efficacy

The oral bioavailability and anti-tumor activity of this compound have been demonstrated in xenograft mouse models.

-

NCI-H1581 Tumor Model: Oral administration of the inhibitor at 10 and 20 mg/kg once daily for 7 days resulted in tumor growth inhibition (TGI) of 59.7% and 98.1%, respectively.[4]

-

NCI-H2286 Tumor Model: In SCID mice bearing NCI-H2286 tumors, treatment with 10 mg/kg of the inhibitor for 10 consecutive days suppressed tumor growth with a TGI of 82.8%.[4]

Experimental Protocols

The following are generalized protocols based on available data. Researchers should optimize these protocols for their specific experimental systems.

Preparation of Stock Solutions

Figure 3: Workflow for preparing a stock solution.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

-

Solubilization: Vortex thoroughly. If needed, use an ultrasonic bath to ensure complete dissolution.[5]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.[5]

In Vitro Kinase Phosphorylation Assay

-

Cell Seeding: Plate cancer cells (e.g., SNU16 or H2286) in appropriate culture plates and allow them to adhere overnight.

-

Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 24 hours to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in a serum-free medium from the stock solution. Add the diluted inhibitor to the cells and incubate for the desired time (e.g., 2 hours).[4]

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated and total FGFR or DDR2.

-

Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total kinase.

In Vivo Tumor Xenograft Study

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., NCI-H1581 or NCI-H2286) into the flank of immunocompromised mice (e.g., SCID or nude mice).[4]

-

Tumor Growth: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Inhibitor Formulation and Administration:

-

For a suspended solution, a formulation of 10% DMSO and 90% (20% SBE-β-CD in saline) can be used.[5]

-

For a clear solution, a formulation of 10% DMSO and 90% corn oil can be utilized.[5]

-

Administer the inhibitor or vehicle control orally (p.o.) once daily at the desired dosage (e.g., 10 or 20 mg/kg).[4]

-

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

-

Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound is a potent and orally bioavailable dual inhibitor with significant anti-tumor activity in preclinical models. Its well-defined chemical properties and mechanism of action make it a valuable tool for investigating the roles of FGFR1 and DDR2 in cancer biology and for the development of novel therapeutic strategies. The information and protocols provided in this guide are intended to facilitate its effective use in a research setting.

References

- Wang Q, et al. Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry. 2019 Feb 1;163:671-689. [Link]

- GlpBio. This compound. [Link]

- Amsbio. This compound. [Link]

- Adooq Bioscience. This compound. [Link]

- Biocompare.

- Tan, L., et al. (2011). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Structure, 19(7), 936-945.

- El-Gamal, M. I., et al. (2022). The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. Molecules, 27(15), 4983.

- Hammerman, P. S., et al. (2011). Characterization of DDR2 Inhibitors for the Treatment of DDR2 Mutated Nonsmall Cell Lung Cancer. Clinical Cancer Research, 17(18), 5879-5888.

- Spandidos Publications. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review). [Link]

- VJOncology. How FGFR isoform selectivity may shape the therapeutic window. [Link]

- Frontiers.

- ACS Publications. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371)

- MDPI.

- PubMed.

- PubMed Central. Fragment-Based Discovery of Potent and Selective DDR1/2 Inhibitors. [Link]

- PubMed Central. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]

- ScienceDirect. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery. [Link]

Sources

- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Discoidin Domain Receptor | FGFR | TargetMol [targetmol.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mybiosource.com [mybiosource.com]

- 7. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the Mechanism of Action of a Novel Dual FGFR1/DDR2 Inhibitor

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the mechanism of action of FGFR1/DDR2 inhibitor 1, a novel dual kinase inhibitor with significant anti-tumor activity. We will delve into the molecular rationale for targeting Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) in oncology, particularly in lung squamous cell carcinoma. This document will elucidate the inhibitor's mode of action, from direct enzymatic inhibition to the downstream cellular consequences. Detailed, field-proven protocols for characterizing this and similar inhibitors are provided to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Dual Inhibition of FGFR1 and DDR2 in Oncology

The therapeutic landscape in oncology is progressively moving towards targeted therapies that address specific molecular aberrations driving tumorigenesis. Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) have emerged as critical targets in several malignancies.

FGFR1 , a receptor tyrosine kinase, is a key regulator of cell proliferation, differentiation, and survival.[1] Aberrant FGFR1 signaling, often through gene amplification, is a known oncogenic driver in a variety of cancers, including breast and lung cancer.[1]

DDR2 , another receptor tyrosine kinase, is activated by collagen and plays a crucial role in cell proliferation, migration, and invasion.[2] Dysregulation of DDR2 signaling has been implicated in the progression and metastasis of several cancers, including non-small cell lung cancer.[2]

The simultaneous inhibition of both FGFR1 and DDR2 presents a compelling therapeutic strategy. This dual-targeting approach can potentially overcome resistance mechanisms that may arise from the activation of alternative signaling pathways and offers a more comprehensive blockade of tumor growth and progression. This compound, also identified as compound 11k in foundational studies, is an orally active small molecule designed to potently inhibit both kinases.[3][4]

Molecular Profile of this compound

This compound is a 3-substituted indazole derivative with potent inhibitory activity against both FGFR1 and DDR2.[3]

| Property | Value | Source |

| Molecular Formula | C28H22F3N5O | [4] |

| Molecular Weight | 501.50 g/mol | [4] |

| IC50 (FGFR1) | 31.1 nM | [4][5] |

| IC50 (DDR2) | 3.2 nM | [4][5] |

Table 1: Physicochemical and Biochemical Properties of this compound.

Core Mechanism of Action: From Kinase Inhibition to Cellular Response

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding sites within the kinase domains of both FGFR1 and DDR2. This binding prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the initiation of their downstream signaling cascades.

Inhibition of FGFR1 Signaling Pathway

Upon activation by fibroblast growth factors (FGFs), FGFR1 dimerizes and autophosphorylates, leading to the activation of downstream pathways, primarily the RAS-MAPK and PI3K-AKT cascades. These pathways are crucial for cell proliferation and survival. This compound effectively blocks FGFR1 autophosphorylation, leading to the downregulation of these key signaling nodes.

Caption: FGFR1 Signaling Pathway and Point of Inhibition.

Inhibition of DDR2 Signaling Pathway

DDR2 is activated by collagen, which triggers its dimerization and autophosphorylation. Activated DDR2 then recruits and phosphorylates various downstream signaling molecules, including STAT3, leading to enhanced cell migration, invasion, and proliferation.[2] By inhibiting DDR2 autophosphorylation, this compound effectively abrogates these downstream effects.

Caption: DDR2 Signaling Pathway and Point of Inhibition.

Experimental Validation of the Mechanism of Action

A series of robust biochemical and cellular assays are essential to fully characterize the mechanism of action of this compound.

Biochemical Kinase Inhibition Assay

The direct inhibitory effect of the compound on the kinase activity of FGFR1 and DDR2 is quantified using a luminescence-based kinase assay. This assay measures the amount of ATP consumed during the phosphorylation reaction.

Protocol: Luminescence-Based Kinase Assay for IC50 Determination

-

Reagent Preparation :

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 µM with 3-fold serial dilutions.

-

Prepare a solution containing the recombinant human FGFR1 or DDR2 enzyme and a suitable substrate (e.g., poly-Glu-Tyr peptide) in kinase assay buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for each respective kinase.

-

-

Reaction Setup :

-

In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add 2 µL of the enzyme/substrate solution to each well.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Kinase Reaction :

-

Add 2 µL of the ATP solution to each well to start the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detect Kinase Activity :

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis :

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Caption: Workflow for a Luminescence-Based Kinase Assay.

Cellular Proliferation Assay

The effect of the inhibitor on the viability and proliferation of cancer cell lines with known FGFR1 or DDR2 dependency is a critical validation step. The MTT assay is a reliable colorimetric method for this purpose.

Protocol: MTT Cell Proliferation Assay

-

Cell Seeding :

-

Seed cancer cells (e.g., SNU-16 for FGFR2-driven, NCI-H2286 for DDR2-driven) in a 96-well plate at a density of 5,000-10,000 cells/well.[4]

-

Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

-

Inhibitor Treatment :

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

-

MTT Addition :

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization :

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition :

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

-

Western Blot Analysis of Downstream Signaling

To confirm that the inhibitor blocks the intended signaling pathways within a cellular context, western blotting is performed to assess the phosphorylation status of key downstream effector proteins.

Protocol: Western Blotting for p-FGFR, p-DDR2, p-ERK, and p-AKT

-

Cell Treatment and Lysis :

-

Treat cancer cells (e.g., SNU-16, NCI-H2286) with varying concentrations of this compound for 2 hours.[4]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification :

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer :

-

Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-FGFR, p-DDR2, p-ERK, p-AKT, total ERK, and total AKT overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis :

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

-

In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in xenograft mouse models. For instance, in an NCI-H1581 (FGFR1-amplified) tumor model, oral administration of the inhibitor resulted in significant tumor growth inhibition.[4] Similarly, in an NCI-H2286 (DDR2-driven) tumor model, the inhibitor also demonstrated profound anti-tumor efficacy.[4]

| Xenograft Model | Dosage | Dosing Schedule | Tumor Growth Inhibition (TGI) | Source |

| NCI-H1581 | 10-20 mg/kg | p.o., once daily for 7 days | 59.7% and 98.1% respectively | [4] |

| NCI-H2286 | 10 mg/kg | p.o., once daily for 10 days | 82.8% | [4] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound.

Conclusion

This compound is a potent dual kinase inhibitor that effectively targets two key oncogenic drivers. Its mechanism of action is well-defined, involving the direct inhibition of FGFR1 and DDR2 kinase activity, leading to the suppression of critical downstream signaling pathways that control cell proliferation, survival, and migration. The comprehensive in vitro and in vivo data underscore the therapeutic potential of this compound, particularly in cancers with aberrant FGFR1 or DDR2 signaling. The methodologies outlined in this guide provide a robust framework for the continued investigation and characterization of this and other novel kinase inhibitors.

References

- Wang Q, et al. Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. Eur J Med Chem. 2019 Feb 1;163:671-689. [Link]

- STAT3 BINDING TO THE FGF RECEPTOR IS ACTIVATED BY RECEPTOR AMPLIFIC

- Selective FGFR inhibitor BGJ398 inhibits phosphorylation of AKT and STAT3 and induces cytotoxicity in sphere-cultured ovarian cancer cells. PubMed. [Link]

- FGFR leads to sustained activation of STAT3 to mediate resistance to EGFR-TKIs treatment.

- Combined FGFR inhibitor and Akt inhibitor elicits superior growth...

- STAT3 inhibitor Stattic Exhibits the Synergistic Effect with FGFRs Inhibitor Erdafitinib in FGFR1-positive Lung Squamous Cell Carcinoma. PMC. [Link]

- Activation of the FGFR-STAT3 pathway in breast cancer cells induces a hyaluronan-rich microenvironment that licenses tumor form

- DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions. NIH. [Link]

- Protein kinase B inhibitors enhance the sensitivity of translocated promoter region–fibroblast growth factor receptor 1 cells to fibroblast growth factor receptor 1 inhibitor-induced apoptosis. PMC. [Link]

- Supplemental Information Dual Targeting of PDGFRa and FGFR1 Displays Synergistic Efficacy in Malignant Rhabdoid Tumors.

- Combined FGFR and Akt pathway inhibition abrogates growth of FGFR1 overexpressing EGFR-TKI-resistant NSCLC cells. PMC. [Link]

- Human FGFR1/2 Reporter Assay Kit. Indigo Biosciences. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to FGFR1/DDR2 Inhibitor 1 (CAS No. 2308497-58-5)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Dual-Targeting FGFR1 and DDR2 in Oncology

The landscape of targeted cancer therapy is increasingly focused on overcoming the intricate and often redundant signaling networks that drive tumor progression and resistance. Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) are two receptor tyrosine kinases (RTKs) that, through distinct mechanisms, play crucial roles in cell proliferation, survival, migration, and tissue remodeling. While aberrant FGFR1 signaling, often through gene amplification or fusion, is a known oncogenic driver in various malignancies, the role of DDR2, a collagen-activated RTK, is gaining prominence in the context of the tumor microenvironment and metastasis.[1][2] The strategic dual-inhibition of both FGFR1 and DDR2 presents a compelling therapeutic hypothesis: simultaneously targeting a primary oncogenic driver and a key mediator of the tumor's interaction with its environment. This guide provides a comprehensive technical overview of FGFR1/DDR2 Inhibitor 1, a potent small molecule designed to exploit this therapeutic strategy.

Section 1: Chemical and Physical Properties

This compound, also known as ZUN97585, is an orally active small molecule inhibitor.[3][4] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2308497-58-5 | [3][5][6] |

| Molecular Formula | C28H22F3N5O | [6] |

| Molecular Weight | 501.5 g/mol | [5][6] |

| Appearance | White solid | [6] |

| Solubility | DMSO: up to 250 mg/mL (498.5 mM) | [6][7] |

Chemical Structure: Smiles: Cc1ccc(cc1-c1ccc2c(n[nH]c2c1)-c1cnn(c1)C1CC1)C(=O)Nc1cccc(c1)C(F)(F)F[6]

Section 2: Mechanism of Action and Biological Activity

This compound functions as a potent, ATP-competitive inhibitor of both FGFR1 and DDR2 kinase activity. By occupying the ATP-binding pocket of these kinases, the inhibitor prevents their autophosphorylation and the subsequent activation of downstream signaling cascades that promote cancer cell proliferation and survival.[1][8]

In Vitro Potency

The inhibitory activity of this compound has been quantified against both the isolated enzymes and in cell-based assays, demonstrating high potency.

| Target | IC50 (nM) | Assay Type | Source(s) |

| DDR2 | 3.2 | Enzymatic Assay | [4][6] |

| FGFR1 | 31.1 | Enzymatic Assay | [4][6] |

| KG-1 Cells (FGFR1-driven) | 108.4 | Cell Proliferation | [4][6] |

| SNU-16 Cells (FGFR-driven) | 93.4 | Cell Proliferation | [4] |

| NCI-H716 Cells (FGFR-driven) | 31.8 | Cell Proliferation | [4] |

| UMUC14 Cells (FGFR-driven) | 306.6 | Cell Proliferation | [4] |

| NCI-H2286 Cells (DDR2-driven) | 93.0 | Cell Proliferation | [4] |

The potent enzymatic inhibition of both DDR2 and FGFR1, with IC50 values in the low nanomolar range, highlights the dual-targeting nature of this compound.[4][6] The significant activity against cancer cell lines known to be driven by FGFR or DDR2 signaling further validates its potential as a therapeutic agent.[4]

Section 3: Signaling Pathways Overview

A thorough understanding of the FGFR1 and DDR2 signaling pathways is critical to appreciating the mechanism of action of this inhibitor.

FGFR1 Signaling Cascade

FGFR1 is a member of the fibroblast growth factor receptor family.[9] Ligand (FGF) binding induces receptor dimerization and trans-autophosphorylation of tyrosine residues within the kinase domain.[2][10] This phosphorylation creates docking sites for adaptor proteins, leading to the activation of multiple downstream pathways, including the RAS/MAPK and PI3K/AKT cascades, which are central to cell proliferation and survival.[9][10]

Caption: Simplified FGFR1 signaling pathway and point of inhibition.

DDR2 Signaling Cascade

DDR2 is an atypical receptor tyrosine kinase that is activated by collagen, a major component of the extracellular matrix, rather than soluble growth factors.[1][11] Collagen binding induces DDR2 dimerization and slow, sustained autophosphorylation.[12] Activated DDR2 then recruits adaptor proteins like SHC and SRC, initiating downstream signaling through pathways such as the MAPK/ERK and PI3K cascades, which influence cell proliferation, migration, and matrix metalloproteinase (MMP) expression.[1][11]

Caption: Simplified DDR2 signaling pathway and point of inhibition.

Section 4: Preclinical In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in mouse xenograft models.[4] Oral administration of the compound led to dose-dependent tumor growth inhibition.

| Tumor Model | Dose (p.o., daily) | Duration | Tumor Growth Inhibition (TGI) | Source(s) |

| NCI-H1581 | 10 mg/kg | 7 days | 59.7% | [4] |

| NCI-H1581 | 20 mg/kg | 7 days | 98.1% | [4] |

| NCI-H2286 | 10 mg/kg | 10 days | 82.8% | [4][13] |

These results indicate that the inhibitor is orally bioavailable and can achieve exposures sufficient to suppress tumor growth in vivo.[4] The profound efficacy in these models underscores its potential for clinical development.[4]

Section 5: Experimental Protocols

The following sections detail standardized, high-level protocols for evaluating kinase inhibitors like this compound. These are intended as a guide and should be optimized for specific laboratory conditions.

Protocol 5.1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of an inhibitor against a purified kinase.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test inhibitor. Binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal. Inhibition disrupts this interaction, leading to a loss of FRET.[14]

Materials:

-

Purified, tagged recombinant FGFR1 or DDR2 kinase

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

This compound (serially diluted in DMSO)

-

Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[15]

-

384-well assay plates

Procedure:

-

Compound Plating: Prepare a 10-point serial dilution of this compound in DMSO. Dispense 5 µL of each dilution into the assay plate. Include DMSO-only wells as a negative control.

-

Kinase/Antibody Preparation: Prepare a mixture of the kinase and the europium-labeled antibody in assay buffer at 3x the final desired concentration.

-

Tracer Preparation: Prepare the Alexa Fluor™ 647-labeled tracer in assay buffer at 3x the final desired concentration.

-

Assay Assembly:

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Protocol 5.2: Cell-Based Proliferation Assay

This protocol measures the effect of the inhibitor on the proliferation of cancer cell lines.

Principle: The viability of cells is assessed after a defined incubation period with the test compound. Assays like CellTiter-Glo® measure ATP levels, which correlate with the number of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., KG-1, NCI-H2286)

-

Appropriate cell culture medium and supplements

-

This compound (serially diluted)

-

96-well clear-bottom, white-walled plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1,500 cells/well) and allow them to adhere overnight.[16]

-

Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include DMSO-only wells as a vehicle control.

-

Incubation: Incubate the cells for an appropriate period (e.g., 96 hours).[16]

-

Viability Measurement:

-

Equilibrate the plate and the viability reagent to room temperature.

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Normalize the data to the vehicle control wells.

-

Plot the percentage of proliferation against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Section 6: Concluding Remarks and Future Directions

This compound is a potent dual-kinase inhibitor with compelling preclinical activity. Its mechanism of targeting both a primary oncogenic driver (FGFR1) and a key component of the tumor microenvironment (DDR2) represents a rational and promising strategy for cancer therapy. The robust in vitro and in vivo data suggest that this compound warrants further investigation. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, evaluation in a broader range of preclinical models (including patient-derived xenografts), and investigation of potential resistance mechanisms. The data presented in this guide provide a solid foundation for researchers and drug developers to advance the exploration of this promising therapeutic candidate.

References

- Reactome Pathway D

- Hart, K. C., Robertson, S. C., & Donoghue, D. J. (2000). Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development. Developmental Biology, 223(2), 417-429. [Link]

- Kim, H. G., & Kim, S. J. (2014). Discoidin domain receptor 2 signaling networks and therapy in lung cancer. Journal of Thoracic Oncology, 9(2), 147-152. [Link]

- Patsnap Synapse. What are DDR2 inhibitors and how do they work? [Link]

- Wikipedia. Fibroblast growth factor receptor 1. [Link]

- ResearchGate.

- Ju, C., et al. (2017). DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions. Oncotarget, 8(3), 4334–4351. [Link]

- Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley interdisciplinary reviews. Developmental biology, 4(3), 215–266. [Link]

- ResearchGate.

- My Cancer Genome. DDR2. [Link]

- GlpBio. This compound|Cas# 2308497-58-5. [Link]

- Gao, Y., et al. (2021). The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. Molecules, 26(11), 3144. [Link]

- Tan, L., et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Chemistry & Biology, 21(11), 1465-1471. [Link]

- Creative Biolabs. DNA Damage Response (DDR) Targeting Assay Service. [Link]

- ICE Bioscience. Accelerating DDR related drug discovery through a customized cell panel. [Link]

- Murray, C. W., et al. (2014). Fragment-Based Discovery of Potent and Selective DDR1/2 Inhibitors. ACS Medicinal Chemistry Letters, 5(7), 822–827. [Link]

- Abe, A., et al. (2015). Characterization of DDR2 Inhibitors for the Treatment of DDR2 Mutated Nonsmall Cell Lung Cancer. ACS Chemical Biology, 10(10), 2314–2322. [Link]

- Ren, M., & Cowell, J. K. (2019). Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment.

- Patsnap Synapse. What are FGFR1 antagonists and how do they work? [Link]

- Linder, S., et al. (2022). Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? Cancers, 14(20), 5035. [Link]

- MD Anderson Cancer Center. (2023, April 18).

- Wang, Q., et al. (2021). Discovery of a novel DDRs kinase inhibitor XBLJ-13 for the treatment of idiopathic pulmonary fibrosis. Acta Pharmaceutica Sinica B, 11(11), 3511-3522. [Link]

- Krejci, P., et al. (2015). Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes. Human Molecular Genetics, 24(20), 5845–5859. [Link]

- Ou, S. H. I., et al. (2019). Facts and new hopes on selective FGFR inhibitors in solid tumors. Cancers, 11(10), 1500. [Link]

Sources

- 1. What are DDR2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchem.org.ua [medchem.org.ua]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Discoidin Domain Receptor | FGFR | TargetMol [targetmol.com]

- 7. This compound|Cas# 2308497-58-5 [glpbio.cn]

- 8. What are FGFR1 antagonists and how do they work? [synapse.patsnap.com]

- 9. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]

- 10. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discoidin domain receptor 2 signaling networks and therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. promega.com [promega.com]

- 16. pubs.acs.org [pubs.acs.org]

In vitro activity of FGFR1/DDR2 inhibitor 1

An In-Depth Technical Guide to the In Vitro Activity of a Dual FGFR1/DDR2 Inhibitor

Abstract

The concurrent inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) presents a compelling therapeutic strategy for cancers driven by aberrant signaling through these pathways. This guide provides a comprehensive framework for the in vitro characterization of a novel dual inhibitor, designated "Inhibitor 1". We move beyond mere procedural descriptions to elucidate the scientific rationale behind each experimental step, ensuring a robust and self-validating approach to inhibitor profiling. This document details biochemical and cell-based methodologies for determining potency, target engagement, and cellular effects, grounded in the principles of rigorous drug discovery.

Introduction: The Rationale for Dual FGFR1/DDR2 Inhibition

Receptor Tyrosine Kinases (RTKs) are critical nodes in cellular signaling, and their dysregulation is a hallmark of many cancers.[1][2] Developing inhibitors that target specific RTKs has revolutionized oncology. Here, we focus on the strategic co-inhibition of FGFR1 and DDR2.

1.1 The Role of FGFR1 in Oncogenesis FGFR1, a member of the fibroblast growth factor receptor family, is a key regulator of cell proliferation, differentiation, and survival.[3][4] Aberrant FGFR1 activation, often through gene amplification, mutations, or translocations, is a known oncogenic driver in various malignancies, including breast cancer and lung squamous cell carcinoma.[4][5] This constitutive signaling activates downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT, promoting tumor growth and survival.[3][5] Consequently, FGFR1 is a well-validated therapeutic target.

1.2 The Role of DDR2 in Tumor Progression and the Microenvironment DDR2 is a unique RTK activated by collagen, a primary component of the extracellular matrix (ECM).[2][6] Its activation influences cell proliferation, migration, and invasion.[2][7] DDR2 signaling can modulate the tumor microenvironment, promoting the expression of matrix metalloproteinases (MMPs) that facilitate metastasis.[2][8] Mutations and overexpression of DDR2 have been identified in non-small cell lung cancer (NSCLC) and other solid tumors, making it an attractive target for intervention.[2][6]

1.3 The Synergy of a Dual-Inhibitor Approach Targeting two distinct oncogenic drivers simultaneously can offer a more durable therapeutic response and potentially overcome resistance mechanisms.[9] An inhibitor that potently blocks both FGFR1-driven proliferation and DDR2-mediated invasion could have a profound anti-tumor effect. This guide outlines the essential in vitro assays to validate the activity profile of such a dual inhibitor, which we will refer to as Inhibitor 1 . Based on preliminary data, Inhibitor 1 has demonstrated potent activity with IC50 values of 31.1 nM for FGFR1 and 3.2 nM for DDR2 in biochemical assays.[10]

Signaling Pathways Overview

To contextualize the inhibitor's mechanism, it is crucial to visualize the signaling cascades initiated by FGFR1 and DDR2.

Caption: Simplified FGFR1 signaling cascade and point of intervention.

Caption: Simplified DDR2 signaling cascade and point of intervention.

Overall In Vitro Characterization Workflow

A tiered approach is essential for efficiently characterizing a dual inhibitor. We begin with cell-free biochemical assays to determine direct enzymatic inhibition, followed by cell-based assays to confirm target engagement and functional consequences in a physiological context.

Caption: Tiered workflow for in vitro characterization of Inhibitor 1.

Tier 1: Biochemical Kinase Assays for IC50 Determination

Scientific Rationale: The first step is to quantify the direct inhibitory effect of Inhibitor 1 on the enzymatic activity of purified FGFR1 and DDR2 kinases. This cell-free format isolates the interaction between the compound and its targets, providing a clean measure of potency (IC50). The ADP-Glo™ Kinase Assay is a robust method that measures ADP production, a direct product of kinase activity.[11]

Protocol: ADP-Glo™ Kinase Assay

-

Reaction Setup (384-well plate):

-

Causality: A serial dilution of Inhibitor 1 is prepared to generate a dose-response curve. A DMSO control represents 100% kinase activity.

-

Add 1 µL of Inhibitor 1 (in 10-point, 3-fold serial dilutions, e.g., from 10 µM to 0.5 nM) or DMSO vehicle control to appropriate wells.

-

Add 2 µL of a solution containing the purified recombinant kinase (e.g., FGFR1 or DDR2 at a final concentration of ~5 ng/µL).

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction. This should contain a suitable peptide substrate and ATP at its Michaelis-Menten constant (Km) concentration. Using ATP at Km makes the IC50 value a closer approximation of the inhibitor constant (Ki).[12]

-

-

Kinase Reaction:

-

Incubate the plate at room temperature for 60 minutes. This time should be within the linear range of the enzyme reaction, determined during assay development.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Signal Generation:

-

Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

-

-

IC50 Calculation:

-

Convert raw luminescence units to percent inhibition relative to DMSO controls.

-

Plot percent inhibition versus the logarithm of Inhibitor 1 concentration.

-

Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC50 value.[13]

-

Data Presentation: Biochemical Potency of Inhibitor 1

| Target Kinase | Substrate | ATP Conc. (µM) | Inhibitor 1 IC50 (nM) |

| FGFR1 | Poly(E,Y) | 15 | 31.1[10] |

| DDR2 | Poly(E,Y) | 10 | 3.2[10] |

Tier 2: Cellular Target Engagement Assays

Scientific Rationale: After confirming biochemical potency, it is critical to verify that Inhibitor 1 can enter cells and inhibit the autophosphorylation of FGFR1 and DDR2. Autophosphorylation is the direct hallmark of kinase activation.[5][8] An In-Cell Western (ICW) or traditional Western Blot provides a quantitative measure of target phosphorylation in a cellular context, confirming on-target activity.[14][15]

Protocol: In-Cell Western for Phospho-FGFR1 (p-FGFR1) Inhibition

-

Cell Line Selection & Seeding:

-

Inhibitor Treatment:

-

Starve cells in serum-free media for 4-6 hours to reduce background signaling.

-

Treat cells with a serial dilution of Inhibitor 1 (e.g., from 10 µM to 0.1 nM) for 2 hours. Include a DMSO vehicle control.

-

-

Fixing and Permeabilization:

-

Fix cells with 4% paraformaldehyde in PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS to allow antibody entry.

-

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer).

-

Incubate cells simultaneously with two primary antibodies from different species:

-

Wash wells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).

-

-

Data Acquisition & Analysis:

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity for both channels in each well.

-

Calculate the cellular IC50 by normalizing the p-FGFR1 signal to the total protein/housekeeping signal and plotting the normalized data against the log of inhibitor concentration.[14][21]

-

Note: A similar protocol would be adapted for p-DDR2. For DDR2, which is ligand-activated, stimulation with collagen (e.g., 50 µg/mL) for 30-60 minutes post-inhibitor treatment would be required in a cell line endogenously expressing DDR2.

Tier 3: Cellular Phenotypic Assays

Scientific Rationale: The ultimate goal of inhibiting a target is to elicit a desired cellular response, such as halting proliferation or invasion. These assays connect target engagement to a functional outcome.

5.1 Cell Viability Assay

Causality: This assay determines the concentration of Inhibitor 1 required to inhibit cell growth by 50% (GI50). By testing on a panel of cell lines, we can establish an on-target effect. For instance, an inhibitor should be more potent in a cancer cell line dependent on FGFR1 signaling (e.g., FGFR1-amplified) compared to a cell line without this dependency.[16][22]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate. Include:

-

Inhibitor Treatment: After 24 hours, treat cells with a serial dilution of Inhibitor 1.

-

Incubation: Incubate plates for 72 hours, a sufficient period to observe effects on proliferation.

-

Signal Generation: Add CellTiter-Glo® Reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

-

Data Acquisition & Analysis: Measure luminescence and calculate the GI50 by plotting percent viability versus the log of inhibitor concentration.

Data Presentation: Cellular Potency of Inhibitor 1

| Cell Line | Relevant Alteration | Inhibitor 1 GI50 (nM) | Predicted Sensitivity |

| NCI-H1581 | FGFR1 Amplification | 95 | High (FGFR1-driven) |

| KG-1 | FGFR1 Fusion | 108.4[10] | High (FGFR1-driven) |

| NCI-H2286 | DDR2 Mutation | 150 | Moderate (DDR2-driven) |

| A549 | Wild-Type | >5000 | Low (Not dependent) |

5.2 Cell Invasion Assay

Causality: Since DDR2 is a key mediator of collagen-induced invasion, this assay directly tests the ability of Inhibitor 1 to block this phenotypic effect. A transwell assay with a Matrigel-coated membrane mimics the passage of cells through an extracellular matrix barrier.

Protocol: Transwell Invasion Assay

-

Setup: Place Matrigel-coated inserts (8 µm pore size) into a 24-well plate.

-

Chemoattractant: Add complete medium (containing 10% FBS) to the lower chamber.

-

Cell Seeding: Suspend DDR2-expressing cells (e.g., BT549 breast cancer cells) in serum-free medium containing collagen I (to stimulate DDR2) and a serial dilution of Inhibitor 1. Seed this suspension into the upper chamber of the inserts.

-

Incubation: Incubate for 24-48 hours, allowing invasive cells to migrate through the Matrigel and pores.

-

Quantification:

-

Remove non-invading cells from the top of the insert with a cotton swab.

-

Fix and stain the invading cells on the underside of the membrane with crystal violet.

-

Elute the dye and measure absorbance, or count cells in representative fields under a microscope.

-

-

Analysis: Compare the number of invading cells in inhibitor-treated wells to the DMSO control.

Conclusion and Future Directions

This guide provides a foundational set of in vitro protocols to rigorously characterize a dual FGFR1/DDR2 inhibitor. The successful execution of these experiments will establish the inhibitor's biochemical potency, confirm its on-target action in a cellular environment, and demonstrate its ability to produce desired anti-cancer phenotypes. The causality-driven approach ensures that each data point contributes to a comprehensive and validated understanding of the inhibitor's mechanism of action. Subsequent studies should include broader kinase panel screening to confirm selectivity and in vivo xenograft models using the validated cell lines to assess therapeutic efficacy.

References

- Day, E., et al. (2017). Discoidin domain receptor 2 signaling networks and therapy in lung cancer. Oncotarget.

- Duan, S., et al. (2021). The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth. Cancers.

- Gao, Y. (2013). The role of FGFR1 signaling in cancer. Nanyang Technological University.

- Perrone, F., et al. (2016). In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models. Neoplasia.

- Melo, F. H., et al. (2024). Pharmacological and Biological Targeting of FGFR1 in Cancer. International Journal of Molecular Sciences.

- MDPI. (n.d.). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. MDPI.com.

- Ji, H., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Hematology & Oncology.

- Patsnap. (2024). What are DDR2 inhibitors and how do they work? Patsnap Synapse.

- Ren, T., et al. (2022). Discoidin domain receptor tyrosine kinase 2: A new perspective on microenvironment remodeling and targeted therapy of solid tumors. Oncology Letters.

- ResearchGate. (n.d.). Downstream signaling pathways activated by DDR1 and DDR2. ResearchGate.

- Hung, C., et al. (2023). DDR2 signaling and mechanosensing orchestrate neuroblastoma cell fate through different transcriptome mechanisms. The FEBS Journal.

- ResearchGate. (2016). In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models. ResearchGate.

- El-Gamal, M. I., et al. (2021). The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. Molecules.

- Tan, L., et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Structure.

- Adooq Bioscience. (n.d.). FGFR inhibitors. Adooq.com.

- Perrone, F., et al. (2014). Abstract 2670: Exploring the in vitro and in vivo activity of lucitanib in FGFR1-amplified lung cancer models. Cancer Research.

- Demetri, G. D., et al. (2019). A Phase I, Open-Label, Multicenter, Dose-Escalation Study of the Oral Selective FGFR inhibitor Debio 1347 in Patients with Advanced Solid Tumors Harboring FGFR Gene Alterations. Clinical Cancer Research.

- Debiopharm. (n.d.). First-in-human Phase I “Basket” Study of Debio 1347 (CH5183284), a Novel FGFR Inhibitor. Debiopharm.com.

- Perrone, F., et al. (2016). In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models. PubMed.

- Pant, S., et al. (2022). Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial. Clinical Cancer Research.

- Richters, A., et al. (2015). Identification of Type II and III DDR2 Inhibitors. Journal of Medicinal Chemistry.

- Si-Laffont, E., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. Pharmaceuticals.

- ResearchGate. (n.d.). In vitro kinase assay on FGFR-1 immunoprecipitates from transfected PAE cells. ResearchGate.

- Grygielewicz, P., et al. (2015). Characterization of DDR2 Inhibitors for the Treatment of DDR2 Mutated Nonsmall Cell Lung Cancer. ACS Chemical Biology.

- American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. aacrjournals.org.

- Grither, D. J., et al. (2018). Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain. PNAS.

- LoRusso, P. M., et al. (2022). Lucitanib for the Treatment of HR+/HER2− Metastatic Breast Cancer: Results from the Multicohort Phase II FINESSE Study. Clinical Cancer Research.

- Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azurebiosystems.com.

- ResearchGate. (2024). Identification of allosteric inhibitors targeting Discoidin Domain Receptor 2 (DDR2). ResearchGate.

- 7TM. (n.d.). 7TM Western Blot Protocol. 7tm.com.

- Gozgit, J. M., et al. (2012). Ponatinib (AP24534), a multitargeted pan-FGFR inhibitor with activity in multiple FGFR-amplified or mutated cancer models. Molecular Cancer Therapeutics.

- Chase, A., et al. (2013). Ponatinib as targeted therapy for FGFR1 fusions associated with the 8p11 myeloproliferative syndrome. Haematologica.

- Chase, A., et al. (2013). Ponatinib as targeted therapy for FGFR1 fusions associated with the 8p11 myeloproliferative syndrome. Haematologica.

- Szychowska, P., et al. (2023). Dual-Warhead Conjugate Based on Fibroblast Growth Factor 2 Dimer Loaded with α-Amanitin and Monomethyl Auristatin E Exhibits Superior Cytotoxicity towards Cancer Cells Overproducing Fibroblast Growth Factor Receptor 1. International Journal of Molecular Sciences.

Sources

- 1. mdpi.com [mdpi.com]

- 2. What are DDR2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discoidin domain receptor 2 signaling networks and therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DDR2 signaling and mechanosensing orchestrate neuroblastoma cell fate through different transcriptome mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discoidin domain receptor tyrosine kinase 2: A new perspective on microenvironment remodeling and targeted therapy of solid tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 10. FGFR1/DDR2 inhibitor 1 | Discoidin Domain Receptor | FGFR | TargetMol [targetmol.com]

- 11. promega.com [promega.com]

- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. azurebiosystems.com [azurebiosystems.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Phospho-FGF Receptor (Tyr653/654) (55H2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 20. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. selleckchem.com [selleckchem.com]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Potency and Methodologies of FGFR1/DDR2 Inhibitor 1

This guide provides a comprehensive technical overview of FGFR1/DDR2 inhibitor 1, a potent dual inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2). Designed for researchers, scientists, and drug development professionals, this document delves into the inhibitor's potency, the methodologies for its evaluation, and the scientific rationale behind these experimental choices.

Introduction

This compound has emerged as a significant research tool and potential therapeutic candidate due to its potent and specific inhibition of two key receptor tyrosine kinases (RTKs) implicated in various cancers. FGFR1, a member of the fibroblast growth factor receptor family, is a known driver of cell proliferation, differentiation, and angiogenesis, with its aberrant activation linked to numerous malignancies.[1][2][3] DDR2, a collagen-activated RTK, plays a crucial role in cell adhesion, migration, and extracellular matrix remodeling, and its dysregulation is associated with tumor progression and metastasis.[4][5] The dual-targeting nature of this inhibitor presents a compelling strategy to simultaneously counteract distinct oncogenic signaling pathways. This guide will provide a detailed analysis of its inhibitory activity, supported by established protocols and mechanistic insights.

Biochemical and Cellular Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For this compound, these values have been determined through rigorous biochemical and cellular assays, demonstrating its high affinity for its targets.

Biochemical Potency

Biochemical assays measure the direct inhibitory effect of the compound on the purified kinase enzyme's activity. This provides a fundamental understanding of the inhibitor's intrinsic potency in an isolated system.

| Target | IC50 Value |

| FGFR1 | 31.1 nM[6][7][8][9][10] |

| DDR2 | 3.2 nM[6][7][8][9][10] |

The pronounced potency against DDR2, being almost tenfold higher than against FGFR1, suggests a strong binding affinity to the ATP-binding pocket of DDR2.

Cellular Potency

Cell-based assays are crucial for evaluating an inhibitor's efficacy in a more physiologically relevant context, accounting for factors like cell permeability and engagement with the target within the cellular environment. This compound has demonstrated significant anti-proliferative activity in various cancer cell lines driven by either FGFR or DDR2 signaling.

| Cell Line | Cancer Type | Driven by | IC50 Value |

| NCI-H716 | Colorectal Cancer | FGFR | 31.8 nM[6] |

| SNU-16 | Gastric Cancer | FGFR | 93.4 nM[6] |

| NCI-H2286 | Lung Squamous Cell Carcinoma | DDR2 | 93.0 nM[6] |

| KG-1 | Acute Myeloid Leukemia | FGFR | 108.4 nM[6][8][9][10] |

| UMUC14 | Bladder Cancer | FGFR | 306.6 nM[6] |

These cellular IC50 values, while higher than the biochemical IC50s as expected, confirm that the inhibitor effectively engages its targets in a cellular context and translates its biochemical potency into a functional anti-proliferative response.

Signaling Pathways and Mechanism of Action

To appreciate the impact of this compound, it is essential to understand the signaling cascades they regulate. The inhibitor functions by competing with ATP for binding to the kinase domain of both FGFR1 and DDR2, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell growth and survival.

FGFR1 Signaling Pathway

Upon binding of a fibroblast growth factor (FGF) ligand, FGFR1 dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues.[3][11] This creates docking sites for various adaptor proteins and enzymes, leading to the activation of major downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and differentiation.[2][3]

DDR2 Signaling Pathway

DDR2 is activated by binding to fibrillar collagens, which induces receptor dimerization and a slow, sustained autophosphorylation of its intracellular kinase domain.[4][12] Activated DDR2 recruits adaptor proteins like Shc and activates downstream pathways including SRC, ERK1/2, and PI3K, thereby influencing cell migration, proliferation, and matrix metalloproteinase (MMP) production.[4][5]

Experimental Protocols for IC50 Determination

The accurate determination of IC50 values relies on robust and well-defined experimental methodologies. Below are detailed protocols for typical biochemical and cell-based assays used to evaluate kinase inhibitors.

General Experimental Workflow

Biochemical Kinase Inhibition Assay (Example for FGFR1)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. The principle relies on measuring the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor.

Self-Validation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is critical to ensure the assay is performing correctly and to define the dynamic range of the measurement. The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for ATP to ensure competitive inhibitors can be accurately assessed.[13][14]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

Prepare a stock solution of recombinant human FGFR1 enzyme.

-

Prepare a stock solution of a suitable peptide or protein substrate (e.g., Poly(Glu, Tyr) 4:1).

-

Prepare a stock solution of ATP at a concentration near the Km for FGFR1.

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in reaction buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the reaction buffer.

-

Add the serially diluted inhibitor to the respective wells.

-

Add the FGFR1 enzyme to all wells except the negative control.

-

Add the substrate to all wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify substrate phosphorylation. Common methods include:

-

Radiometric assays: Using [γ-³³P]ATP and measuring radioactivity incorporated into the substrate.[13]

-

Fluorescence-based assays: Using technologies like LanthaScreen™ TR-FRET, which measures the binding of a fluorescently labeled antibody that recognizes the phosphorylated substrate.[15]

-

Luminescence-based assays: Using technologies like ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.[16]

-

-

-

Data Analysis:

-

Subtract the background signal (negative control) from all data points.

-

Normalize the data to the positive control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[17][18]

-

Cell-Based Proliferation Assay (Example using NCI-H2286)

This assay measures the effect of the inhibitor on the proliferation of a cancer cell line known to be dependent on the target kinase.

Self-Validation: A key aspect of this protocol is ensuring that the observed decrease in viability is due to the specific inhibition of the target and not general cytotoxicity. This is often confirmed by comparing the inhibitor's effect on cell lines that are dependent on the target versus those that are not. The use of a time course can also ensure that the chosen endpoint reflects the inhibitory effect on proliferation.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture NCI-H2286 cells in the recommended medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified 5% CO2 incubator.

-

Ensure cells are in the logarithmic growth phase before starting the experiment.

-

-

Assay Procedure:

-

Harvest and count the cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

-

Allow the cells to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for a specified period, typically 72 hours, to allow for multiple cell divisions.

-

-

Viability Measurement:

-

Quantify cell viability using a suitable method:

-

MTS/MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.

-

Resazurin (alamarBlue) Assay: A fluorometric/colorimetric assay that measures metabolic activity.

-

ATP-based Assay (e.g., CellTiter-Glo®): Measures the amount of ATP present, which is an indicator of metabolically active cells.

-

-

-

Data Analysis:

Conclusion

This compound is a potent dual inhibitor with low nanomolar efficacy against its target kinases in both biochemical and cellular assays. The distinct but complementary roles of FGFR1 and DDR2 in cancer progression make this inhibitor a valuable tool for preclinical research and a promising scaffold for further drug development. The methodologies described herein represent standard, robust approaches for characterizing the potency of such kinase inhibitors, emphasizing the importance of experimental rigor and self-validating systems to ensure data integrity and reproducibility.

References

- This compound. MedchemExpress.com.

- FGFR1/DDR2 Inhibitor. AmBeed.

- Signaling by FGFR1.

- Discoidin Domain Receptor (DDR)

- DDR | DDR pathway | DDR inhibitors. Adooq Bioscience.

- Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development. PMC - NIH.

- Discoidin domain receptor 2 signaling networks and therapy in lung cancer. PMC - NIH.

- This compound, AMS.T11279-50-MG. Amsbio.

- Fibroblast growth factor receptor 1. Wikipedia.

- Downstream signaling pathways activated by DDR1 and DDR2.

- DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions. NIH.

- The Fibroblast Growth Factor signaling p

- The FGFR1 pathway promotes NF-κB signaling.

- DDR2. My Cancer Genome.

- What are DDR2 inhibitors and how do they work?

- Independent Verification of Kinase Inhibitor IC50 Values: A Comparative Guide to PD173074 and SU5416. Benchchem.

- This compound. Selleck Chemicals.

- This compound. MedchemExpress.com.

- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.

- Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors.

- In-cell Western Assays for IC50 Determin

- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.

- LanthaScreen Eu kinase binding assay for FGFR1 Overview. Thermo Fisher Scientific.

- IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.

- FGFR1/DDR21, inhibitor. MyBioSource.

- Design, Synthesis, and Biological Evaluation of the First Novel Macrocycle-Based FGFR Inhibitors That Overcome Clinically Acquired Resistance.

- This compound

- IC 50 values of the selected compounds against FGFR1 $ 4 kinases and...

- Human Fibroblast Growth Factor Receptors 1 & 2 Assay for Paracrine FGF Signaling (FGFR1/2). Indigo Biosciences.

- DNA Damage Response_Integrated Drug Discovery Services_Synthetic Lethality. ICE Bioscience.

- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.

- Investigation of Cell Mechanics and Migration on DDR2-Expressing Neuroblastoma Cell Line. PMC - NIH.

- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evalu

Sources

- 1. Reactome | Signaling by FGFR1 [reactome.org]

- 2. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]

- 4. Discoidin domain receptor 2 signaling networks and therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are DDR2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | FGFR1/DDR2 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 8. Discoidin Domain Receptor (DDR) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 9. adooq.com [adooq.com]

- 10. amsbio.com [amsbio.com]

- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. DNA Damage Response_Integrated Drug Discovery Services_Synthetic Lethality - DNA Damage Response - ICE Bioscience [en.ice-biosci.com]

- 17. clyte.tech [clyte.tech]

- 18. mdpi.com [mdpi.com]

FGFR1/DDR2 inhibitor 1 downstream signaling pathways

An In-Depth Technical Guide to the Downstream Signaling of a Dual FGFR1/DDR2 Inhibitor

Abstract